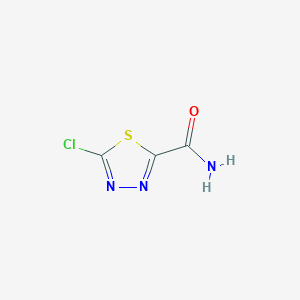

5-Chloro-1,3,4-thiadiazole-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3,4-thiadiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGNUSRLIIGHBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493117 |

Source

|

| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64837-52-1 |

Source

|

| Record name | 5-Chloro-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 5-Chloro-1,3,4-thiadiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a multi-step synthetic route based on established and analogous chemical transformations reported in the scientific literature for structurally related compounds. The proposed pathway is designed to be a practical and informative resource for researchers undertaking the synthesis of this and similar 1,3,4-thiadiazole derivatives.

Proposed Synthetic Pathway

The most logical and feasible synthetic route to this compound commences with a suitable precursor, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. This intermediate undergoes a Sandmeyer-type reaction to introduce the chloro substituent, followed by ester hydrolysis and subsequent amidation to yield the final product.

Figure 1: Proposed four-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental methodologies for each step of the proposed synthesis. These protocols are adapted from literature procedures for analogous transformations and may require optimization for the specific substrate.

Step 1: Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

This procedure is based on the cyclization of a thiosemicarbazide derivative.[1]

Methodology:

-

To a stirred solution of thiosemicarbazide in a suitable solvent (e.g., pyridine or dioxane), ethyl oxalyl monochloride is added dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Phosphorus oxychloride (POCl₃) is then added, and the mixture is heated to reflux for a specified period to effect cyclization.

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Sandmeyer Reaction for the Synthesis of Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

This step involves the diazotization of the amino group followed by displacement with a chloride ion, a reaction analogous to the synthesis of similar bromo- and chloro-thiadiazoles.[1][2]

Methodology:

-

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is suspended in a mixture of acetonitrile and aqueous hydrochloric acid.

-

The suspension is cooled to 0-5 °C in an ice bath.

-

A solution of tert-butyl nitrite (t-BuONO) in acetonitrile is added dropwise while maintaining the temperature below 5 °C.

-

Following the diazotization, a solution of copper(II) chloride (CuCl₂) in water is added portion-wise.

-

The reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature and stirred for several hours.

-

The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid

This standard procedure involves the saponification of the ethyl ester to the corresponding carboxylic acid.

Methodology:

-

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is dissolved in a mixture of methanol (or ethanol) and water.

-

An aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 4: Amidation to this compound

The final step involves the conversion of the carboxylic acid to the primary amide. This can be achieved via the formation of an acid chloride followed by reaction with ammonia.

Methodology:

-

5-Chloro-1,3,4-thiadiazole-2-carboxylic acid is suspended in a dry, inert solvent (e.g., dichloromethane or THF) containing a catalytic amount of N,N-dimethylformamide (DMF).

-

Oxalyl chloride or thionyl chloride is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

-

The solvent and excess reagent are removed under reduced pressure.

-

The crude acid chloride is dissolved in a dry, inert solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia or a solution of ammonia in a suitable organic solvent.

-

The reaction mixture is stirred for several hours.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Recrystallization from an appropriate solvent system can be performed for further purification.

Quantitative Data Summary

The following table summarizes expected and reported data for analogous compounds, which can serve as a benchmark for the synthesis of this compound. Actual yields and physical properties will need to be determined experimentally.

| Compound | Starting Material(s) | Reagents | Typical Yield (%) | Melting Point (°C) | Analytical Data References |

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Thiosemicarbazide, Ethyl oxalyl monochloride | POCl₃ | 60-75 | 197-199 | Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) available.[1] |

| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | t-BuONO, CuBr₂ | 50-65 | N/A | Characterized by NMR and MS.[1] |

| 2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | NaNO₂, HCl | ~30 | 125-127 | Characterized by melting point.[2] |

| 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | LiOH or NaOH | >90 | N/A | Commercially available. |

| This compound | 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid | (COCl)₂, NH₃ | 70-85 (estimated) | To be determined | To be determined. |

Logical Workflow for Synthesis and Characterization

Figure 2: General workflow for the synthesis, purification, and characterization of each intermediate and the final product.

This guide provides a robust framework for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and may need to adapt and optimize the described procedures to achieve the desired outcomes. Comprehensive analytical characterization at each step is crucial to ensure the identity and purity of the synthesized compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole ring is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of a chloro-substituent and a carboxamide moiety at positions 5 and 2, respectively, imparts specific physicochemical characteristics that influence its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its potential mechanism of action as a carbonic anhydrase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₃H₂ClN₃OS | - |

| Molecular Weight | 163.59 g/mol | - |

| Melting Point | 170-171 °C | Predicted |

| Boiling Point | 350.2 ± 25.0 °C | Predicted |

| Density | 1.703 ± 0.06 g/cm³ | Predicted |

| pKa | 10.13 ± 0.40 | Predicted |

| logP | 0.59 | Predicted |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid phase.

Materials:

-

This compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the sealed end, to a height of approximately 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) until the temperature is approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C/minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.[1][2][3][4]

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

An excess amount of this compound is added to a glass vial containing a known volume of PBS (pH 7.4).

-

The vial is securely capped and placed on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, the suspension is centrifuged at high speed to pellet the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard calibration curve.[5][6][7][8][9]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Materials:

-

This compound

-

Deionized water

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

A known amount of this compound is dissolved in a specific volume of deionized water to create a solution of known concentration (e.g., 1 mM).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of NaOH, added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.

-

The titration is continued until a significant change in pH is observed, passing the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[10][11][12][13][14]

Lipophilicity (logP) Determination (Reverse-Phase HPLC Method)

Objective: To determine the octanol-water partition coefficient (logP) as a measure of the compound's lipophilicity.

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)

-

A series of standard compounds with known logP values

-

Methanol or acetonitrile for sample preparation

Procedure:

-

A calibration curve is established by injecting a series of standard compounds with known logP values onto the HPLC system. The retention time (t_R) for each standard is recorded.

-

The capacity factor (k') for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

A linear regression plot of log(k') versus the known logP values of the standards is generated.

-

A solution of this compound of known concentration is prepared and injected into the HPLC system under the same chromatographic conditions.

-

The retention time of the compound is measured, and its log(k') is calculated.

-

The logP of this compound is then determined by interpolating its log(k') value on the calibration curve.[15][16][17][18][19]

Potential Mechanism of Action: Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole scaffold, particularly when substituted with sulfonamide or related functionalities, is a well-recognized inhibitor of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[20] Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.[21][22]

The inhibitory mechanism of sulfonamide-based compounds against carbonic anhydrase is well-elucidated. It involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion (Zn²⁺) located in the active site of the enzyme.[23] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme, thereby inhibiting its function.[24][25] Given the structural similarities of the carboxamide group to a sulfonamide, this compound is postulated to act as a carbonic anhydrase inhibitor through a similar mechanism.

Below is a diagram illustrating the proposed inhibitory action.

Caption: Proposed mechanism of Carbonic Anhydrase inhibition.

Conclusion

This technical guide provides essential information on the physicochemical properties of this compound, along with detailed experimental protocols for their determination. Understanding these properties is fundamental for the rational design and development of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold. The potential of this compound as a carbonic anhydrase inhibitor highlights a promising avenue for further investigation into its biological activity and therapeutic applications. The provided methodologies and mechanistic insights serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. enamine.net [enamine.net]

- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. ecetoc.org [ecetoc.org]

- 16. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. "Retraction:Synthesis - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 23. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Action of 5-Chloro-1,3,4-thiadiazole-2-carboxamide: A Technical Guide for Researchers

Abstract

5-Chloro-1,3,4-thiadiazole-2-carboxamide stands as a pivotal scaffold in contemporary medicinal chemistry. While the compound itself is primarily a key synthetic intermediate, its derivatives have demonstrated a broad spectrum of pharmacological activities, offering significant therapeutic potential. This technical guide delves into the core mechanism of action attributable to this pharmacophore, elucidated through the biological activities of its most prominent derivatives. We explore its role in anticancer, antimicrobial, and anti-inflammatory applications, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic promise held by the this compound core structure.

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic motif that is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, including its mesoionic nature, allow compounds containing this ring to readily cross cellular membranes and interact with a diverse array of biological targets. The 1,3,4-thiadiazole core can act as a hydrogen bond acceptor and a two-electron donor system, facilitating interactions with various enzymes and receptors.[1]

This compound combines this potent scaffold with two key functional groups that enhance its chemical reactivity and biological activity. The carboxamide moiety is a common feature in many clinically approved drugs and is known to participate in hydrogen bonding with biological targets.[2] The chlorine atom at the 5-position serves as a reactive site, enabling nucleophilic substitution reactions for the synthesis of a vast library of derivatives.[1][3] Consequently, while the parent compound is not typically the active therapeutic agent, it is the foundation upon which numerous potent molecules are built. The mechanism of action of this core is therefore best understood by examining the downstream biological effects of its derivatives.

Anticancer Activity: A Multi-pronged Approach

Derivatives of this compound have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116).[1][4][5] The anticancer mechanisms are multifaceted and primarily revolve around the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Inhibition of Receptor Tyrosine Kinases: The c-Met Example

A significant number of 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and proliferation. One of the most notable targets is the mesenchymal-epithelial transition factor (c-Met).[6][7]

The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways. These pathways are critical for cell survival, proliferation, and motility.[8] Aberrant c-Met signaling is a hallmark of many cancers. Thiadiazole derivatives can competitively bind to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[8][9] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Derivatives of this compound have been shown to induce apoptosis in various cancer cell lines.[4][5][10] This is often accompanied by cell cycle arrest, preventing the cancer cells from progressing through the division cycle.

Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.[4][10] The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[5]

Carbonic Anhydrase Inhibition

Certain 1,3,4-thiadiazole derivatives, particularly those bearing a sulfonamide group, are potent inhibitors of carbonic anhydrases (CAs).[11][12][13] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Some CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these tumor-associated CAs can disrupt the pH balance of cancer cells, leading to their death.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative derivatives of this compound against various cancer cell lines.

| Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Piperazine-acetamide-thiadiazoles | MCF-7 | 2.32 - 8.35 | [14] |

| Piperazine-acetamide-thiadiazoles | HepG2 | 3.31 - 9.31 | [4] |

| Thiazole/Thiadiazole Carboxamides (c-Met inhibitors) | MKN-45 | Varies | [6][7] |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamides | HT-29 | 33.67 | [5] |

| Himachalene-Thiadiazole Hybrids | HT-1080 | 11.18 ± 0.69 | [10][15] |

| Himachalene-Thiadiazole Hybrids | MCF-7 | 12.38 ± 0.63 | [10][15] |

Antimicrobial Activity: Targeting Essential Bacterial Pathways

The 1,3,4-thiadiazole scaffold is also a cornerstone in the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[16][17]

One of the proposed mechanisms for the antibacterial action of certain thiadiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms.[18] This pathway is absent in humans, making DHPS an attractive target for selective antimicrobial drugs.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 1,3,4-thiadiazole derivatives against various microbial strains.

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides | Staphylococcus aureus | Varies | |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides | Bacillus subtilis | Varies | |

| Pyrazole-thiadiazole linked compounds | Aspergillus fumigatus | 0.9 | [16] |

| Pyrazole-thiadiazole linked compounds | Geotrichum candidum | 0.08 | [16] |

| 2-Amino-1,3,4-thiadiazole derivatives | Staphylococcus epidermidis | 31.25 | [17] |

| 2-Amino-1,3,4-thiadiazole derivatives | Micrococcus luteus | 15.63 | [17] |

Anti-inflammatory Activity: Inhibition of Protein Denaturation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Protein denaturation is a well-documented cause of inflammation. Some derivatives of this compound have been investigated for their in vitro anti-inflammatory activity by assessing their ability to inhibit protein denaturation.[19][20]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

c-Met Kinase Inhibition Assay

This assay determines the in vitro potency of a compound in inhibiting c-Met kinase activity.

-

Preparation of Reagents:

-

Recombinant human c-Met kinase.

-

Kinase buffer.

-

ATP solution.

-

A specific substrate (e.g., a synthetic peptide).

-

Test compound dilutions.

-

-

Assay Procedure:

-

The c-Met kinase is incubated with the substrate and various concentrations of the test compound in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or by measuring ADP production (e.g., using ADP-Glo™).[8][9][21]

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[21]

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with a test compound.

-

Cell Preparation:

-

Staining:

-

Cells are resuspended in a binding buffer.

-

Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated at room temperature in the dark.[23]

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer.

-

Four cell populations can be distinguished:

-

Viable cells (Annexin V-negative, PI-negative).

-

Early apoptotic cells (Annexin V-positive, PI-negative).

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

Necrotic cells (Annexin V-negative, PI-positive).[1]

-

-

Carbonic Anhydrase Activity Assay

This assay measures the inhibition of CA activity.

-

Method Principle: The assay is based on the CA-catalyzed hydration of CO₂. The resulting production of H⁺ leads to a decrease in pH, which is monitored over time.[14][24] Alternatively, the esterase activity of CA can be measured colorimetrically using p-nitrophenyl acetate as a substrate.[25][26]

-

Electrometric Method (Wilbur-Anderson):

-

A buffered solution (e.g., Tris-HCl) is chilled to 0-4°C.

-

The enzyme and inhibitor are added.

-

The reaction is initiated by adding CO₂-saturated water.

-

The time taken for the pH to drop from a starting pH (e.g., 8.3) to a final pH (e.g., 6.3) is recorded.[24]

-

-

Colorimetric Method (p-NPA):

-

Data Analysis: The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the inhibitor, allowing for the calculation of IC₅₀ or Kᵢ values.

Anti-inflammatory Assay (Protein Denaturation Inhibition)

This in vitro assay assesses the ability of a compound to prevent protein denaturation.

-

Reaction Mixture Preparation:

-

Denaturation Induction:

-

Quantification:

-

Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples to that of a control (without the test compound). The IC₅₀ value can then be determined.[19]

Conclusion

This compound is a highly valuable pharmacophore in modern drug discovery. While its direct biological activity is limited, it serves as an exceptional starting point for the synthesis of derivatives with potent and diverse therapeutic effects. The mechanisms of action of these derivatives are multifaceted, encompassing the inhibition of key enzymes in cancer and microbial pathways, the induction of apoptosis, and the modulation of inflammatory processes. The continued exploration of this scaffold holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of the this compound core structure.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innpharmacotherapy.com [innpharmacotherapy.com]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. New 1,3,4-thiadiazoles derivatives: synthesis, antiproliferative activity, molecular docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic anhydrase inhibitors - Part 57 : Quantum chemical QSAR of a group of 1,3,4-thiadiazole- and 1,3,4-thiadiazoline disulfonamides with carbonic anhydrase inhibitory properties | Semantic Scholar [semanticscholar.org]

- 14. Carbonic Anhydrase Activity Assay [protocols.io]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 20. JCDR - Bovine serum assay, Diclofenac, Flower extracts, Protein denaturation [jcdr.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]

- 25. mdpi.com [mdpi.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. jddtonline.info [jddtonline.info]

biological activity of 5-Chloro-1,3,4-thiadiazole-2-carboxamide derivatives

An In-depth Technical Guide on the Biological Activity of 5-Chloro-1,3,4-thiadiazole-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential. The introduction of a chloro group at the 5-position and a carboxamide moiety at the 2-position creates the this compound core, a pharmacophore of significant interest. The reactive chlorine atom and the versatile carboxamide linker allow for a multitude of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Synthetic Pathways

The synthesis of this compound derivatives typically begins with the modification of a precursor like 2-amino-5-chloro-1,3,4-thiadiazole. The carboxamide functionality is generally introduced by acylating the 2-amino group.[1] A generalized synthetic workflow is depicted below.

Caption: Generalized synthesis of target derivatives.

Biological Activities

Derivatives of the 1,3,4-thiadiazole nucleus exhibit a remarkable range of biological activities, which are often enhanced by the specific substitutions at the 2- and 5-positions.[2]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[1][3] For instance, certain derivatives have shown significant activity against breast (MCF-7), liver (HepG2), and lung (A-549) cancer cells.[1][4][5]

Table 1: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Spiro-thiadiazole-carboxamide (Compound 1) | RXF393 (Renal) | 7.01 ± 0.39 | [6] |

| Spiro-thiadiazole-carboxamide (Compound 1) | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [6] |

| 5-(4-chlorophenyl)-thiadiazole-pyridinium (Compound 3) | MCF-7 (Breast) | 7.56 µg/mL | [5] |

| 5-(Thiophen-2-yl)-thiadiazole (Compound 20b) | HepG-2 (Liver) | 4.37 ± 0.7 | [4] |

| 5-(Thiophen-2-yl)-thiadiazole (Compound 20b) | A-549 (Lung) | 8.03 ± 0.5 | [4] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [7] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [7] |

| 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 6.6 |[8] |

Note: The table includes data from various 1,3,4-thiadiazole derivatives to illustrate the scaffold's potential, as specific data for this compound was not fully detailed in the provided search results.

The pro-apoptotic mechanism often involves arresting the cell cycle, for example, at the G2/M phase, potentially through the inhibition of cyclin-dependent kinases (CDKs) like CDK1.[3]

References

- 1. This compound | 64837-52-1 | Benchchem [benchchem.com]

- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), present the expected spectroscopic data, and visualize key experimental workflows and fragmentation patterns.

Introduction

This compound is a member of the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The structural elucidation and confirmation of this molecule are paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for providing detailed information about its molecular structure, functional groups, and molecular weight.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Broad Singlet | 1H | -NH (one proton of the amide) |

| ~7.5 - 8.0 | Broad Singlet | 1H | -NH (second proton of the amide) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (Carboxamide) |

| ~160 - 165 | C2 of thiadiazole ring |

| ~155 - 160 | C5 of thiadiazole ring |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretch (amide) |

| ~1680 - 1650 | Strong | C=O stretch (amide I) |

| ~1620 - 1580 | Medium | N-H bend (amide II) |

| ~1550 - 1500 | Medium | C=N stretch (thiadiazole ring) |

| ~1100 - 1000 | Medium | C-N stretch |

| ~800 - 700 | Medium | C-Cl stretch |

| ~700 - 600 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 163/165 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 147/149 | [M - NH₂]⁺ |

| 119/121 | [M - C(O)NH₂]⁺ |

| 104 | [C₂N₂SCl]⁺ |

| 88 | [C₂H₂N₂O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR.

-

Data Analysis: The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded. Subsequently, the sample pellet is placed in the sample holder, and the spectrum is acquired over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations of functional groups such as N-H, C=O, C=N, C-Cl, and C-S.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) can be used. EI is likely to cause more fragmentation, providing structural information, while ESI may yield a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The isotopic distribution for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Plausible MS fragmentation pathway.

5-Chloro-1,3,4-thiadiazole-2-carboxamide: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring is a foundational scaffold in medicinal chemistry, prized for its metabolic stability and diverse biological activities.[1] This five-membered heterocycle, containing sulfur and two nitrogen atoms, is a key component in numerous approved drugs. When functionalized with a chloro group at the 5-position and a carboxamide at the 2-position, it forms the 5-Chloro-1,3,4-thiadiazole-2-carboxamide pharmacophore. This core structure offers a unique combination of a stable aromatic ring, a reactive chlorine atom for further derivatization, and a versatile carboxamide linker capable of forming crucial hydrogen bonds with biological targets.[1] These features make it a highly attractive starting point for the development of novel therapeutics, particularly in oncology and as enzyme inhibitors. Derivatives have shown significant promise as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines.[1]

Synthesis and Derivatization

The synthetic route to this compound and its derivatives typically involves a multi-step process, beginning with the formation of a 2-amino-5-substituted-1,3,4-thiadiazole core, followed by acylation to introduce the carboxamide functionality.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

This protocol is adapted from established methods involving diazotization and chlorination.

Materials:

-

2,5-Diamino-1,3,4-thiadiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper powder or Cuprous Chloride (CuCl)

-

Acetone

-

Dry Ice (solid CO₂)

-

Concentrated Ammonia (NH₃) solution

-

Water

-

Ice bath

Procedure:

-

Diazotization:

-

Suspend 2,5-diamino-1,3,4-thiadiazole in concentrated hydrochloric acid.

-

Cool the mixture to -15°C to -5°C using an acetone-dry ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

-

Chlorination (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution or suspension of a copper catalyst (e.g., cuprous chloride) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from the previous step to the catalyst mixture.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases. This step converts the diazonium salt to the 5-chloro derivative.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with a concentrated ammonia solution to a pH of approximately 9.

-

The 2-amino-5-chloro-1,3,4-thiadiazole product will precipitate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Experimental Protocol: Synthesis of this compound Derivatives (Acylation)

This protocol describes the acylation of the 2-amino group to form the carboxamide.

Materials:

-

2-Amino-5-chloro-1,3,4-thiadiazole

-

Appropriate acyl chloride (R-COCl) or carboxylic acid

-

A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)

-

Water

Procedure:

-

Reaction Setup:

-

Dissolve 2-amino-5-chloro-1,3,4-thiadiazole in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Cool the mixture in an ice bath to 0°C.

-

-

Acylation:

-

Slowly add the acyl chloride (or a solution of the carboxylic acid with a coupling agent like DCC or EDC) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 1-24 hours), monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

If the product precipitates, it can be collected by filtration.

-

Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Biological Activity and Structure-Activity Relationships

Derivatives of the this compound pharmacophore have been extensively investigated as inhibitors of various enzymes and as cytotoxic agents against cancer cell lines. The following tables summarize key quantitative data.

Table 1: Anticancer Activity of 5-Aryl-1,3,4-thiadiazole Derivatives

| Compound ID | R Group on Carboxamide | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3 | Pyridinium | MCF-7 | 7.56 | [2] |

| 4e | 2-Ethoxyphenylpiperazine | HepG2 | 3.13 | [2] |

| 4i | Benzylpiperidine | MCF-7 | 2.34 | [2] |

| 29i | Bromophenyl | MCF-7 | 0.77 | [3] |

| 29k | Bromophenyl | A549 | 3.43 | [3] |

| 14a | Substituted Piperazine | MCF-7 | 2.32 | [3] |

| 14b | Substituted Piperazine | HepG2 | 8.35 | [3] |

| 1o | Substituted Phenyl | HepG2 | - | [4] |

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Carbonic Anhydrase Inhibition by Thiadiazole Sulfonamide Derivatives

| Compound ID | Isoform | Kᵢ (nM) | Reference |

| 52a/b analog | hCA I | 3 - 12 | [5] |

| 52a/b analog | hCA II | 0.20 - 5.96 | [5] |

| 52a/b analog | hCA IX | 3 - 45 | [5] |

| 15 | hCA II | 3.3 | [6] |

| 15 | hCA IX | 6.1 | [6] |

| 4c | hCA IX | 8.5 | [6] |

| 1-7 analog | hCA I | 68.4 - 458.1 | [7] |

| 1-7 analog | hCA II | 62.8 - 153.7 | [7] |

| 1-7 analog | hCA XII | 55.4 - 113.2 | [7] |

| 1-7 analog | hCA IV | 1100 - 6200 | [7] |

Kᵢ (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Detailed Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compounds dissolved in DMSO

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plates gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

c-Met Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

Recombinant human c-Met kinase

-

ULight™-labeled peptide substrate

-

Europium (Eu)-labeled anti-phospho-specific antibody

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Stop/Detection buffer (e.g., 10 mM EDTA in TR-FRET dilution buffer)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in kinase reaction buffer with a constant percentage of DMSO.

-

Dilute the c-Met kinase and ULight™-peptide substrate in kinase reaction buffer to the desired working concentrations.

-

Prepare an ATP solution in kinase reaction buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of the c-Met kinase solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Detection:

-

Stop the reaction by adding 5 µL of the Stop/Detection buffer containing the Eu-labeled antibody.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 615 nm and 665 nm).

-

Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

-

Plot the TR-FRET ratio against the inhibitor concentration and determine the IC₅₀ value.

-

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

-

Purified carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

-

Stopped-flow spectrophotometer

-

Buffer solution (e.g., Tris-SO₄, pH 7.5)

-

pH indicator (e.g., phenol red)

-

CO₂-saturated water

-

Test compounds dissolved in DMSO

Procedure:

-

Solution Preparation:

-

Prepare a buffer solution containing the pH indicator.

-

Prepare a solution of the carbonic anhydrase isoenzyme in the same buffer.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

-

Stopped-Flow Measurement:

-

The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water.

-

The hydration of CO₂ to carbonic acid, which then dissociates into a bicarbonate anion and a proton, causes a change in pH.

-

This pH change is monitored by the change in absorbance of the pH indicator.

-

The initial rate of the reaction is determined from the slope of the absorbance change over time.

-

-

Inhibition Analysis:

-

Perform the assay with varying concentrations of the test compound.

-

Calculate the percentage of inhibition for each concentration relative to the uninhibited enzyme activity.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Inhibition constants (Kᵢ) can be determined by analyzing the data using the Michaelis-Menten equation for competitive inhibition.

-

Signaling Pathways and Mechanisms of Action

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8][9] This reaction is crucial for pH regulation, CO₂ transport, and various biosynthetic processes.[8][9] Tumor cells often overexpress certain CA isoforms, such as CA IX and CA XII, which contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Thiadiazole-based inhibitors, particularly those with a sulfonamide group, act as potent inhibitors of these enzymes. The sulfonamide moiety coordinates to the zinc ion in the active site, blocking the catalytic activity.

c-Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, motility, and invasion.[10] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers.[11] Thiadiazole derivatives have been developed as potent c-Met inhibitors, acting as ATP-competitive inhibitors that block the kinase activity of the receptor. This inhibition prevents the autophosphorylation of c-Met and the subsequent activation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways.[10][12]

Conclusion

The this compound pharmacophore represents a versatile and highly valuable scaffold in the design of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce diverse substituents allow for the fine-tuning of its pharmacological properties. The potent and selective inhibition of key biological targets such as carbonic anhydrases and c-Met kinase by derivatives of this pharmacophore underscores its significant potential in the development of new treatments for cancer and other diseases. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of compounds based on this core will likely lead to the discovery of new clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchhub.com [researchhub.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-1,3,4-thiadiazole-2-carboxamide

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-chloro-1,3,4-thiadiazole-2-carboxamide, a heterocyclic compound of interest to researchers and professionals in drug development. This document details the primary starting materials, key chemical transformations, and detailed experimental protocols.

Overview of Synthetic Strategy

The synthesis of this compound is most effectively approached through a multi-step process. The primary strategy involves the initial formation of a stable, chlorinated thiadiazole intermediate, followed by the introduction of the carboxamide functionality. A common and well-documented precursor is 2-amino-5-chloro-1,3,4-thiadiazole.

The general synthetic workflow can be visualized as follows:

The 1,3,4-Thiadiazole Ring: A Privileged Scaffold in Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide to the Chemical Reactivity, Synthesis, and Biological Significance of the 1,3,4-Thiadiazole Core

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has garnered significant attention in the field of medicinal chemistry. Its unique structural features and diverse reactivity make it a versatile scaffold for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical reactivity of the 1,3,4-thiadiazole core, detailed experimental protocols for its synthesis and functionalization, and insights into its role in modulating key biological pathways.

Chemical Reactivity of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits a distinct pattern of reactivity governed by the electronegativity of the nitrogen and sulfur atoms, which influences the electron density distribution within the aromatic system.

1.1. Electrophilic Substitution: The 1,3,4-thiadiazole ring itself is generally resistant to electrophilic substitution reactions due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the carbon atoms of the ring. However, the presence of activating groups, such as an amino group at the C2 or C5 position, can facilitate electrophilic attack. For instance, 2-amino-1,3,4-thiadiazoles can undergo reactions like halogenation.[1]

1.2. Nucleophilic Substitution: The electron-deficient nature of the carbon atoms in the 1,3,4-thiadiazole ring makes it susceptible to nucleophilic attack.[1][2] Halogenated 1,3,4-thiadiazoles are particularly useful intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C2 and C5 positions.[1]

1.3. Cycloaddition Reactions: The 1,3,4-thiadiazole ring can participate in cycloaddition reactions, providing a route to more complex heterocyclic systems. One notable example is the 1,3-dipolar cycloaddition reaction of nitrilimines with the C=S bond of 1,3,4-thiadiazole-2-thiones, leading to the formation of spiro-thiadiazoline derivatives.

1.4. Functionalization of Substituents: The substituents at the C2 and C5 positions of the 1,3,4-thiadiazole ring can be readily modified to generate a wide array of derivatives. For example, amino groups can be acylated, alkylated, or converted to Schiff bases, while thiol groups are amenable to alkylation and oxidation.

Synthesis of the 1,3,4-Thiadiazole Ring

The most common and versatile method for the synthesis of the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazide or its derivatives.[3][4] This approach allows for the convenient introduction of various substituents at the C2 and C5 positions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 1,3,4-thiadiazole intermediates and derivatives.

3.1. Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

This protocol describes a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide.

-

Reagents:

-

Substituted Carboxylic Acid (10 mmol)

-

Thiosemicarbazide (10 mmol)

-

Phosphorus oxychloride (POCl₃) (10 mL)

-

-

Procedure:

-

A mixture of the substituted carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) in phosphorus oxychloride (10 mL) is gently refluxed for 1-2 hours.

-

The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

-

The precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.

-

3.2. Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles via Schiff Base Formation and Cyclization

This protocol outlines the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles starting from a 2-amino-1,3,4-thiadiazole derivative.

-

Reagents:

-

2-Amino-5-substituted-1,3,4-thiadiazole (5 mmol)

-

Aromatic aldehyde (5 mmol)

-

Glacial acetic acid (a few drops)

-

Ethanol (20 mL)

-

-

Procedure for Schiff Base Formation:

-

A mixture of the 2-amino-5-substituted-1,3,4-thiadiazole (5 mmol) and the aromatic aldehyde (5 mmol) in ethanol (20 mL) containing a few drops of glacial acetic acid is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried to yield the Schiff base.

-

-

Further functionalization can be achieved from the Schiff base.

Quantitative Data on 1,3,4-Thiadiazole Synthesis

The following tables summarize representative yields and key spectroscopic data for the synthesis of various 1,3,4-thiadiazole derivatives.

Table 1: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

| R-Group (Aryl) | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Phenyl | 64 | 218-220 | 7.37-7.51 (m, 5H, Ar-H & NH₂), 7.77 (d, 2H, Ar-H) | 126.5, 129.1, 130.6, 131.2, 153.8 (C-S), 168.9 (C-N) | [4] |

| 4-Chlorophenyl | 85 | 235-237 | 7.45 (d, 2H), 7.80 (d, 2H), 7.30 (s, 2H, NH₂) | 128.5, 129.3, 133.8, 134.5, 155.2 (C-S), 169.1 (C-N) | [5] |

| 4-Methoxyphenyl | 78 | 210-212 | 3.80 (s, 3H, OCH₃), 6.95 (d, 2H), 7.70 (d, 2H), 7.25 (s, 2H, NH₂) | 55.8, 114.5, 124.1, 128.3, 155.9 (C-S), 161.2, 168.5 (C-N) | [6] |

| 4-Nitrophenyl | 72 | 280-282 | 7.40 (s, 2H, NH₂), 8.05 (d, 2H), 8.30 (d, 2H) | 124.2, 127.8, 137.9, 148.1, 153.1 (C-S), 169.8 (C-N) | [6] |

Table 2: Characteristic FT-IR Absorption Bands for the 1,3,4-Thiadiazole Ring

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=N stretch | 1620 - 1560 | Medium to Strong |

| C-S stretch | 700 - 600 | Medium to Weak |

| N-H stretch (for amino-substituted) | 3400 - 3100 | Medium, often broad |

| C-N stretch | 1350 - 1280 | Medium |

Biological Significance and Signaling Pathways

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[7][8] Their therapeutic potential often stems from their ability to inhibit key enzymes involved in disease progression.

5.1. Kinase Inhibition

Many 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. 1,3,4-Thiadiazole-based compounds can compete with ATP for binding to the kinase active site, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.

5.2. Carbonic Anhydrase Inhibition

Certain 1,3,4-thiadiazole derivatives, most notably acetazolamide and methazolamide, are well-established inhibitors of carbonic anhydrase (CA). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of specific CA isozymes has therapeutic applications in the treatment of glaucoma, epilepsy, and altitude sickness. The sulfonamide group, often attached to the 1,3,4-thiadiazole scaffold, is crucial for coordinating to the zinc ion in the active site of the enzyme.

Experimental Workflow for Synthesis and Biological Evaluation

The development of novel 1,3,4-thiadiazole-based drug candidates typically follows a structured workflow encompassing chemical synthesis, purification, characterization, and biological evaluation.

Conclusion

The 1,3,4-thiadiazole ring represents a highly valuable and "privileged" scaffold in the realm of medicinal chemistry. Its favorable physicochemical properties, diverse reactivity, and ability to interact with a wide range of biological targets have led to the development of numerous compounds with significant therapeutic potential. The synthetic accessibility of this heterocyclic system, primarily through the versatile thiosemicarbazide route, allows for the creation of large and diverse chemical libraries for drug discovery programs. As our understanding of the molecular basis of diseases continues to grow, the rational design of novel 1,3,4-thiadiazole derivatives targeting specific biological pathways holds immense promise for the development of next-generation therapeutics. This guide has provided a foundational understanding of the chemistry and biological importance of the 1,3,4-thiadiazole core, offering valuable insights for researchers and scientists dedicated to the discovery of new and effective medicines.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DOT Language | Graphviz [graphviz.org]

Potential Therapeutic Targets of 5-Chloro-1,3,4-thiadiazole-2-carboxamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities. This technical guide focuses on the derivatives of 5-Chloro-1,3,4-thiadiazole-2-carboxamide, a key intermediate for the synthesis of potent therapeutic agents. This document provides a comprehensive overview of the potential therapeutic targets of these derivatives, with a primary focus on their anticancer and antimicrobial applications. Quantitative data on their biological activities are summarized, and detailed experimental protocols for their synthesis and evaluation are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and the methodologies for their investigation.

Introduction

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in drug discovery due to its diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] The unique structural and electronic properties of the thiadiazole nucleus, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.[3]

This compound serves as a versatile building block for the synthesis of a wide array of derivatives. The presence of a reactive chlorine atom at the 5-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. The carboxamide moiety at the 2-position provides an additional site for modification and can play a crucial role in target binding.[1] This guide explores the therapeutic potential of these derivatives, focusing on their primary targets and mechanisms of action.

Potential Therapeutic Targets

Derivatives of this compound have shown promise in targeting a range of biological molecules and pathways implicated in various diseases, most notably cancer and microbial infections.

Anticancer Targets

The anticancer activity of 1,3,4-thiadiazole derivatives is a major area of research. These compounds have been shown to inhibit key enzymes and signaling pathways involved in tumor growth, proliferation, and survival.

-

Receptor Tyrosine Kinases (RTKs):

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4][5] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to a reduction in tumor growth.

-

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in various cancers. Thiadiazole carboxamide derivatives have been designed and synthesized as c-Met kinase inhibitors, demonstrating potential in treating cancers with dysregulated c-Met signaling.[1][6][7]

-

-

Carbonic Anhydrases (CAs):

-

Carbonic Anhydrase IX (CA IX): This enzyme is highly expressed in many solid tumors and plays a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth and metastasis.[8] Derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of CA IX, offering a targeted approach to disrupt tumor pH regulation.[9]

-

-

Apoptosis and Cell Cycle Regulation:

-

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[10][11] These compounds can modulate the expression of key regulatory proteins such as the Bcl-2 family (Bax and Bcl-2) and caspases, leading to the activation of apoptotic pathways.[10]

-

Antimicrobial Targets

The 1,3,4-thiadiazole scaffold is also a component of various antimicrobial agents. Derivatives of this compound have shown activity against a range of bacteria and fungi, although the specific molecular targets are often less well-defined than in anticancer applications.[12][13] The proposed mechanisms often involve the disruption of essential enzymatic processes or cellular structures in the microorganisms.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of various 1,3,4-thiadiazole derivatives against different cancer cell lines and microbial strains. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are provided to allow for a comparative assessment of their potency.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Therapeutic Target | Reference |

| Compound 1 | Renal (RXF393) | 7.01 ± 0.39 | Carbonic Anhydrase IX/XII | [9] |